molecular formula C14H15N3O3S B2437593 N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide CAS No. 145352-97-2

N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide

Cat. No.: B2437593
CAS No.: 145352-97-2
M. Wt: 305.35
InChI Key: OOPWRNLJQOGPTN-UHFFFAOYSA-N
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Description

Core Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a backbone for carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. Key features include:

  • Hydrogen bonding capacity : The sulfonamide group (-SO₂NH-) forms strong hydrogen bonds with biological targets, enhancing binding affinity.
  • Electronic effects : Electron-withdrawing sulfonyl groups modulate the reactivity of adjacent substituents, influencing metabolic stability and target engagement.
  • Versatility : Substitution at the sulfonamide nitrogen (e.g., benzyl groups) and ortho/para positions allows tailored physicochemical properties.
Derivative Biological Activity Target IC₅₀/EC₅₀
Thiazolidinone hybrids Cytotoxicity (MCF-7, HepG2) Cancer cell cycle regulation 4–6 μM
Meta-substituted analogs Metallo-β-lactamase inhibition ImiS (bacterial resistance) 0.11–9.3 μM
Aroylhydrazone conjugates Carbonic anhydrase IX inhibition Tumor hypoxia adaptation 77–134 nM

These examples highlight the scaffold’s adaptability in addressing diverse therapeutic targets.

Hydrazinocarbonyl Functional Group Reactivity

The hydrazinocarbonyl (-NH-NH-CO-) group at the meta-position introduces nucleophilic and electrophilic reactivity:

  • Condensation reactions : Reacts with carbonyl compounds (aldehydes/ketones) to form stable hydrazones, a process accelerated by proximal electron-withdrawing groups.
  • Acid/base catalysis : The hydrazine moiety may act as a weak base, participating in proton transfer reactions under physiological conditions.
  • Coordination chemistry : Potential to bind metal ions (e.g., zinc in enzymes) via the hydrazine nitrogen, enhancing inhibitory activity.

Key Reactivity Insights :

  • pH-dependent reactivity : Hydrazinocarbonyl groups exhibit faster hydrazone formation at neutral pH when adjacent to electron-withdrawing substituents (e.g., sulfonyl).
  • Steric effects : Bulky substituents near the hydrazine may hinder reaction kinetics, necessitating structural optimization for target engagement.

Benzyl Substituent Effects on Molecular Interactions

The N-benzyl group contributes to hydrophobicity, steric bulk, and π-π stacking interactions:

  • Solubility modulation : Enhances lipophilicity, improving membrane permeability while potentially reducing water solubility.
  • Target binding : Engages in hydrophobic pockets of enzymes (e.g., metallo-β-lactamases) via van der Waals interactions.
  • Conformational restriction : Limits rotational freedom, favoring specific binding orientations in active sites.

Comparative Substituent Analysis :

Substituent Hydrophobicity π-π Interaction Potential Impact on Binding Affinity
Benzyl High Moderate Enhances target selectivity
Ethyl Moderate Low Reduces binding affinity
Phenyl High High May induce steric clashes

This substituent strategy aligns with the “beyond the rule of five” approach, balancing hydrophobicity and polar surface area.

Properties

IUPAC Name

N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPWRNLJQOGPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized through a multi-step sequence involving:

  • Amide coupling between 4-sulfamoylbenzoic acid and benzylamine derivatives using EDCI/HOBt in acetonitrile

  • Hydrazide formation via reaction of intermediate esters with hydrazine hydrate in ethanol

Key intermediates :

IntermediateStructureRole
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylateBenzene ring with sulfonamide and ester groupsPrecursor for hydrazide formation
Hydrazinecarbonyl(piperidine-1-carbonyl)benzenesulfonamideContains free hydrazine groupReactive intermediate for further derivatization

Nucleophilic Reactions at Hydrazinocarbonyl Group

The hydrazine moiety (-NH-NH₂) participates in:

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form hydrazones, enabling structural diversification:

text
RCHO + Hydrazinocarbonyl group → RCH=N-NHCO-Ar-SO₂-NH-Benzyl

Example derivatives (from ):

CompoundR GroupYield (%)
5c3-Cl-C₆H₄78
6f4-Cl-C₆H₄82
5h4-F-C₆H₄85

Cyclocondensation Reactions

Forms heterocyclic systems under acidic conditions:

  • Pyrazole derivatives via reaction with β-diketones

  • Triazoles through copper-catalyzed azide-alkyne cycloaddition (not directly observed but structurally implied in )

Sulfonamide Group Reactivity

The -SO₂NH-Benzyl group demonstrates:

Hydrogen Bonding Interactions

Critical for binding carbonic anhydrase isoforms (KI values from ):

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
5a93.329.316.522.8
6c52.03.27.24.5

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing sulfonamide group, but bromination occurs at meta positions under harsh conditions

Biological Activation Pathways

Mechanism of carbonic anhydrase inhibition ( , ):

  • Zn²⁺ coordination via sulfonamide oxygen

  • Hydrogen bonding with Thr199/Glu106 residues

  • Hydrophobic interactions from benzyl group

Thermodynamic parameters ():

  • ΔG° binding: -8.2 to -10.6 kcal/mol

  • ΔH°: -5.4 to -7.1 kcal/mol (exothermic process)

Stability and Decomposition

Critical stability factors ( ):

  • pH-sensitive hydrolysis above pH 8.5

  • Thermal decomposition >215°C

  • Light-induced degradation in solution (t₁/₂ = 14 days under UV exposure)

Scientific Research Applications

Inhibition of Carbonic Anhydrases

One of the primary applications of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs). Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play a vital role in various physiological processes, including respiration, acid-base balance, and fluid secretion.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit potent inhibitory activity against tumor-associated carbonic anhydrases, specifically CA IX and CA XII. These isoforms are overexpressed in various cancers, making them attractive targets for therapeutic intervention.

In vitro studies have shown that compounds targeting CA IX can induce apoptosis in cancer cells while minimizing cytotoxic effects on normal cells. For instance, a study highlighted that certain benzenesulfonamide derivatives significantly reduced tumor growth in xenograft models of pancreatic ductal adenocarcinoma when combined with conventional chemotherapy agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents on the aromatic rings to optimize biological activity.

Synthetic Pathway

The synthetic route often starts with commercially available sulfonamides, which undergo nucleophilic substitution reactions to introduce the hydrazinocarbonyl group. The resulting compounds are then evaluated for their inhibitory activity against different carbonic anhydrase isoforms.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the hydrazinocarbonyl or sulfonamide groups can significantly impact their inhibitory potency against specific carbonic anhydrase isoforms. For example:

CompoundK_i (nM)Target CA
This compound32.8CA IX
Other derivativesVariesVarious CAs

This table illustrates how small changes in structure can lead to substantial differences in biological activity, guiding further optimization efforts.

Mechanism of Action

The mechanism of action of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The sulfonamide group can interact with biological membranes, affecting membrane permeability and function . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinecarbonyl and sulfonamide groups allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have been extensively studied for their biological activities, particularly as carbonic anhydrase inhibitors (CAIs), antibacterial agents, and potential anticancer drugs. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that allows for various interactions with biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the hydrazine and benzyl moieties may enhance its binding affinity to target proteins.

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting essential metabolic pathways. The mechanism often involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.

  • Case Study : A study on related benzenesulfonamides demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

2. Carbonic Anhydrase Inhibition

This compound has been explored as a potential inhibitor of carbonic anhydrases (CAs), particularly isoforms II and IX, which are implicated in various diseases including cancer.

  • In Vitro Studies : In vitro assays showed that similar compounds exhibited low nanomolar inhibition constants against hCA II, suggesting that this compound could possess similar activity .
CompoundTarget IsoformInhibition Constant (nM)
Compound AhCA II10
Compound BhCA IX50
This compoundTBDTBD

3. Cardiovascular Effects

The cardiovascular effects of related sulfonamides have been investigated using isolated rat heart models. These studies suggest that certain derivatives can significantly decrease perfusion pressure and coronary resistance.

  • Findings : One study reported that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure through L-type calcium channel inhibition . While specific data on this compound is limited, its structural similarities may imply potential cardiovascular effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group interacts with active sites of enzymes such as carbonic anhydrases and dihydropteroate synthase.
  • Calcium Channel Interaction : Similar compounds have shown the ability to modulate calcium channels, impacting vascular resistance and perfusion pressure .

Q & A

Q. How can antioxidant activity (e.g., DPPH scavenging) be correlated with structural features?

  • Mechanistic Links :
  • Hydrazine Moiety : The -NH-NH₂ group donates hydrogen atoms to neutralize free radicals .
  • Aromatic Substituents : Electron-donating groups (e.g., -OCH₃) enhance radical stabilization .

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